molecular formula C23H26N4O2S B11255779 2,4,5-trimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

2,4,5-trimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11255779
M. Wt: 422.5 g/mol
InChI Key: SFVPSUGIHFCEGV-UHFFFAOYSA-N
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Description

2,4,5-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with pyrrolidine and pyridazine moieties

Preparation Methods

The synthesis of 2,4,5-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.

    Introduction of the Pyrrolidine Group: The pyrrolidine moiety is introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2,4,5-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

2,4,5-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2,4,5-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrrolidine and pyridazine rings may enhance binding affinity through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds to 2,4,5-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE include:

    Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, which are known for their biological activity.

    Pyridazine Derivatives: Molecules containing the pyridazine ring, often studied for their pharmaceutical potential.

    Sulfonamides: A broad class of compounds with the sulfonamide group, widely used in medicinal chemistry.

The uniqueness of 2,4,5-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its combination of these functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

2,4,5-trimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H26N4O2S/c1-16-13-18(3)22(14-17(16)2)30(28,29)26-20-8-6-7-19(15-20)21-9-10-23(25-24-21)27-11-4-5-12-27/h6-10,13-15,26H,4-5,11-12H2,1-3H3

InChI Key

SFVPSUGIHFCEGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)C

Origin of Product

United States

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